butyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate
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Overview
Description
Butyl N-(4-methyl-2-oxochromen-7-yl)carbamate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate typically involves the reaction of 7-amino-4-methylcoumarin with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Butyl N-(4-methyl-2-oxochromen-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a range of substituted coumarin derivatives .
Scientific Research Applications
Butyl N-(4-methyl-2-oxochromen-7-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticoagulant agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of butyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition disrupts bacterial growth and replication, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(4-methyl-2-oxochromen-7-yl)carbamate
- Methyl N-(4-methyl-2-oxochromen-7-yl)carbamate
- Propyl N-(4-methyl-2-oxochromen-7-yl)carbamate
Uniqueness
Butyl N-(4-methyl-2-oxochromen-7-yl)carbamate is unique due to its specific butyl group, which can influence its solubility, reactivity, and biological activity compared to its ethyl, methyl, and propyl counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.3g/mol |
IUPAC Name |
butyl N-(4-methyl-2-oxochromen-7-yl)carbamate |
InChI |
InChI=1S/C15H17NO4/c1-3-4-7-19-15(18)16-11-5-6-12-10(2)8-14(17)20-13(12)9-11/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,18) |
InChI Key |
CSXPJRRENBGSLI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Canonical SMILES |
CCCCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origin of Product |
United States |
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